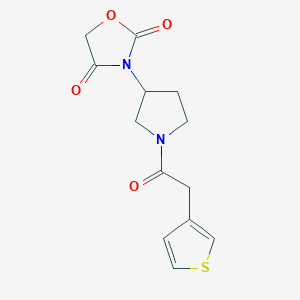
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one, also known as PEP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. PEP is a potent inhibitor of several enzymes, making it a valuable tool for studying biochemical and physiological processes. In
作用机制
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one works by binding to the active site of the target enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. The exact mechanism of action varies depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, its inhibition of xanthine oxidase can reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Its inhibition of monoamine oxidase can increase the levels of neurotransmitters such as serotonin and dopamine, which play important roles in mood regulation. Its inhibition of acetylcholinesterase can increase the levels of acetylcholine, which is important for cognitive function.
实验室实验的优点和局限性
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one has several advantages as a research tool. It is a potent inhibitor of several enzymes, making it a valuable tool for studying their roles in various biochemical and physiological processes. It is also relatively easy to synthesize and purify, and its activity can be easily measured using standard biochemical assays.
However, there are also some limitations to the use of this compound in lab experiments. Its potency can be both an advantage and a limitation, as high concentrations may cause non-specific inhibition of other enzymes. Additionally, its effects may be influenced by factors such as pH and temperature, which can complicate data interpretation.
未来方向
There are several potential future directions for research on 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one. One area of interest is the development of more specific inhibitors of target enzymes, which could potentially reduce the risk of non-specific inhibition. Another area of interest is the use of this compound in animal and human studies to explore its potential therapeutic applications. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health.
合成方法
The synthesis of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one involves the reaction of 2-mercaptoethylamine with 5-ethyl-6-methyl-2-chloro-4(3H)-pyrimidinone, followed by the reaction of the resulting intermediate with phenethyl bromide. The final product is obtained through recrystallization.
科学研究应用
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one has been widely used in scientific research, particularly in the field of enzyme inhibition. It has been shown to be a potent inhibitor of several enzymes, including xanthine oxidase, monoamine oxidase, and acetylcholinesterase. These enzymes play important roles in various biochemical and physiological processes, and their inhibition by this compound has been used to study these processes in detail.
属性
IUPAC Name |
5-ethyl-4-methyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-13-11(2)16-15(17-14(13)18)19-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJIROLECIWRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)


![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)
![benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate](/img/structure/B3004160.png)

![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3004162.png)